molecular formula C15H17N5O2S3 B2437978 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351660-58-6

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No.: B2437978
CAS No.: 1351660-58-6
M. Wt: 395.51
InChI Key: QNHQKMRDJXUGOI-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a potent, small-molecule inhibitor recognized for its dual-targeting activity against Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). This compound is a significant tool in oncological research, particularly for the study of hematologic malignancies . Its mechanism of action involves competitive binding to the ATP-binding site of these kinases, thereby suppressing their phosphorylation and subsequent downstream signaling pathways, such as JAK-STAT and FLT3-mediated survival and proliferation signals. The research value of this inhibitor lies in its application for investigating the pathogenesis and progression of diseases like acute myeloid leukemia (AML), where mutations in FLT3 are a common driver, and myeloproliferative neoplasms, which are frequently associated with dysregulated JAK2 signaling. By simultaneously inhibiting these two critical nodes, it provides a unique pharmacological probe to explore pathway crosstalk, combinational therapeutic strategies, and resistance mechanisms . Its utility extends to preclinical studies aimed at evaluating the efficacy of dual-kinase inhibition and for validating new drug targets within these interconnected signaling networks.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S3/c1-4-23-15-19-18-13(25-15)16-11(21)8-20(2)14-17-12-9(22-3)6-5-7-10(12)24-14/h5-7H,4,8H2,1-3H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHQKMRDJXUGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves several steps:

  • Formation of the 1,3,4-thiadiazole ring: This can be achieved by the reaction of thiosemicarbazide with an appropriate reagent such as carbon disulfide under alkaline conditions.

  • Ethylation: The thiadiazole ring is ethylated using ethyl iodide in the presence of a base.

  • Formation of the benzo[d]thiazole derivative: This involves the reaction of 4-methoxyaniline with 2-chloroacetic acid to produce the 4-methoxybenzo[d]thiazol-2-yl compound.

  • Coupling reaction: The final step involves coupling the ethylthiothiadiazole with the benzo[d]thiazolyl compound through an amide linkage.

Industrial Production Methods

Industrial production often scales up these reactions with optimization for yield and purity. Common methods involve controlled temperature and pressure conditions, use of industrial solvents, and purification steps like recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution

The ethylthio group at the 5-position of the thiadiazole ring undergoes nucleophilic substitution due to the electron-deficient nature of the heterocycle.

  • Reagents : Alkylating agents (e.g., alkyl halides), bases (e.g., NaOH).

  • Product : Substituted thiadiazoles with varied alkyl/aryl groups.

Reaction TypeReagents/ConditionsProduct Example
Nucleophilic substitutionAlkyl halide, NaOH, refluxAlkyl-substituted thiadiazole derivative

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amines.

  • Reagents : HCl (acidic) or NaOH (basic), heat.

  • Product : Corresponding carboxylic acid or amine derivative.

Thiadiazole Ring Reactivity

The thiadiazole ring may participate in:

  • Cyclization reactions : With aldehydes or ketones to form fused heterocycles.

  • Electrophilic substitution : At the 2-position due to inherent ring strain.

Mechanistic Insights

  • Nucleophilic substitution : The thiadiazole’s sulfur atoms stabilize the transition state, facilitating attack by nucleophiles.

  • Hydrolysis : Acidic hydrolysis of the amide involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Analytical Methods

  • TLC : Used to monitor reaction progress and purity.

  • NMR : Confirms substitution patterns and functional group integrity.

  • IR : Identifies amide (C=O) and thioether (C-S) bonds .

Comparison of Reaction Conditions

ReactionTypical ReagentsConditionsYield Range
Thiadiazole synthesisThiosemicarbazide, CS₂Reflux in ethanol, HCl60–70%
AcetylationAcetic anhydride, H₂SO₄Steam bath, 1 hour70%
Nucleophilic substitutionAlkyl halide, NaOHReflux, 3–5 hours50–65%

This compound’s reactivity profile highlights its versatility in organic synthesis and its potential for tailored applications in drug discovery and materials science. Further research could explore its interactions with biological targets or catalytic systems to expand its utility.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits promising antimicrobial properties, particularly against Gram-positive bacteria. Several studies have highlighted the effectiveness of thiadiazole derivatives in combating bacterial infections:

  • Mechanism of Action : The thiadiazole moiety is believed to interfere with bacterial cell wall synthesis and disrupt metabolic pathways.
  • Minimum Inhibitory Concentration (MIC) : Reports indicate that derivatives of thiadiazole show MIC values as low as 32.6 μg/mL against Staphylococcus aureus, outperforming standard antibiotics like ampicillin and itraconazole .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

PathogenMIC (μg/mL)Standard Drug (MIC μg/mL)
Staphylococcus aureus32.647.5 (Itraconazole)
Escherichia coli40.050.0 (Streptomycin)
Aspergillus niger25.030.0 (Fluconazole)

Anticancer Properties

Research has shown that N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide and its derivatives possess significant anticancer activity:

  • Cell Lines Tested : Various studies have evaluated the compound against several cancer cell lines, including MCF7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). The results indicated that certain derivatives exhibited cytotoxic effects comparable to doxorubicin, a standard chemotherapy drug .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Molecular docking studies suggest strong binding affinity to specific cancer-related targets .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineCompound Tested% Growth Inhibition
MCF7N-(5-(ethylthio)-...78%
HT-29N-(5-(ethylthio)-...65%
PC3N-(5-(ethylthio)-...70%

Structural Modifications for Enhanced Activity

The exploration of structural modifications to the base compound has led to the synthesis of various derivatives with improved biological activity:

  • Synthesis Techniques : Common methods include amidation reactions using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole), which facilitate the formation of amide bonds under mild conditions .
  • Biological Evaluation : These derivatives are subjected to rigorous biological evaluations to determine their efficacy as antimicrobial and anticancer agents. For instance, modifications such as introducing halogen or methoxy groups have been shown to enhance potency against specific pathogens and cancer cells .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. The sulfur and nitrogen atoms in the thiadiazole ring can act as coordinating sites for metal ions, potentially disrupting metalloproteins. The benzo[d]thiazol-2-yl group may interact with various enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Conclusion

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a compound of significant interest due to its unique chemical structure and diverse potential applications. Its synthesis, reactivity, and role in scientific research continue to be areas of active investigation, promising new insights and developments in various fields.

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds is noted for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. This article reviews the biological activities associated with this specific compound and its potential applications in pharmacology.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are characterized by their five-membered aromatic ring containing nitrogen and sulfur atoms. Their biological activities stem from their strong aromaticity and the presence of functional groups that facilitate interactions with various biological targets. The compound in focus exhibits structural modifications that enhance its pharmacological efficacy.

1. Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties against a range of pathogens. In studies, compounds similar to this compound have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi.

  • Case Study : A derivative with a similar structure exhibited antibacterial effects against Xanthomonas oryzae strains at concentrations of 100 μg/mL, achieving inhibition rates of 30% and 56% respectively .

2. Anticancer Properties

Research indicates that thiadiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The compound's structural features may enhance its interaction with cancer cell pathways.

  • Research Findings : In vitro studies revealed that certain thiadiazole derivatives had IC50 values lower than those of standard chemotherapeutics like cisplatin against various cancer cell lines, indicating potent anticancer activity .

3. Anti-inflammatory Effects

Thiadiazoles are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory mediators.

  • Evidence : Compounds within this class have been shown to reduce inflammation markers in animal models, suggesting potential therapeutic roles in inflammatory diseases .

4. Antitubercular Activity

The compound's potential as an antitubercular agent has been explored through various studies.

  • Findings : Some derivatives demonstrated significant activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MICs) indicating stronger efficacy than traditional treatments like isoniazid .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is closely linked to their chemical structure. Modifications such as substituents on the thiadiazole ring can significantly influence their pharmacological properties.

Property Observation
AromaticityEnhances interaction with biological targets
Substituent EffectsSpecific groups (e.g., methoxy or ethylthio) can improve potency against pathogens
LipophilicityAffects absorption and distribution in biological systems

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of the thiadiazole ring followed by acylation or nucleophilic substitution. Key parameters include:

  • Temperature : Controlled heating (e.g., 70–90°C for cyclization steps) to avoid side reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF, ethanol) for intermediates; concentrated sulfuric acid for cyclization .
  • Catalysts/Reagents : Sodium hydride for deprotonation, triethylamine for neutralization, and coupling agents for amide bond formation .
    • Characterization : Confirm structure via 1H^1 \text{H}/13C^{13} \text{C} NMR, FTIR (e.g., peaks at 1670–1657 cm1^{-1} for amide C=O stretch), and HRMS .

Q. What biological activities are associated with this compound, and what assays are used to evaluate them?

  • Methodological Answer : Thiadiazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities. Standard assays include:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Anti-inflammatory : COX-2 inhibition assays or LPS-induced cytokine suppression in macrophages .

Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?

  • Methodological Answer :

  • Chromatography : TLC (silica gel, chloroform:acetone 3:1) monitors reaction progress .
  • Spectroscopy : 1H^1 \text{H} NMR (δ 1.91 ppm for CH3_3, 7.52–7.94 ppm for aromatic protons) and FTIR (amide I/II bands) .
  • Mass Spectrometry : HRMS or FAB-MS to confirm molecular ion peaks (e.g., m/z = 384 [M+H]+^+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or IR shifts) may arise from tautomerism or impurities. Strategies include:

  • X-ray Crystallography : Resolve ambiguous proton environments, as demonstrated for co-crystals of related thiadiazole intermediates .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values .
  • Purification : Recrystallization (ethanol/DMF) or column chromatography to isolate pure fractions .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Thioether and amide bonds are pH-sensitive. Stability studies should:

  • pH Stability : Test hydrolysis in buffers (pH 2–10) at 37°C; monitor degradation via HPLC .
  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • Formulation : Use lyophilization or encapsulation (e.g., liposomes) to enhance shelf-life .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Methodological Answer : SAR studies focus on:

  • Substituent Effects : Replace the 4-methoxy group on the benzothiazole with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to modulate bioactivity .
  • Scaffold Hybridization : Fuse with triazole or quinazoline rings to enhance target binding (e.g., kinase inhibition) .
  • Data Tables :
ModificationBiological ActivityReference
5-Ethylthio → 5-Methylthio↑ Antimicrobial
4-Methoxy → 4-Nitro↑ Anticancer

Q. What experimental designs validate hypothesized mechanisms of action (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Enzyme Assays : Direct inhibition assays (e.g., carbonic anhydrase II for acetazolamide analogs) using UV-Vis spectroscopy .
  • Molecular Docking : Simulate binding to targets (e.g., EGFR kinase) with AutoDock Vina; validate with SPR or ITC .
  • Gene Expression : qPCR/Western blot to measure downstream biomarkers (e.g., Bcl-2 for apoptosis) .

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